N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a 4-fluorobenzyl group at position 3 and an N-benzyl-N-ethyl acetamide moiety at position 1. The thienopyrimidine core provides a planar heterocyclic scaffold, while the fluorinated benzyl groups and substituted acetamide side chains modulate its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C24H22FN3O3S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H22FN3O3S/c1-2-26(14-17-6-4-3-5-7-17)21(29)16-27-20-12-13-32-22(20)23(30)28(24(27)31)15-18-8-10-19(25)11-9-18/h3-13H,2,14-16H2,1H3 |
InChI Key |
XLRYCGJIFSJAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key synthons (Figure 1):
- Thieno[3,2-d]pyrimidine-2,4-dione core
- 4-Fluorobenzyl substituent at N3
- N-Benzyl-N-ethylacetamide side chain at N1
The convergent synthesis prioritizes sequential alkylation and amidation reactions to assemble these components.
Synthesis of Thieno[3,2-d]Pyrimidine-2,4-Dione Core
Gewald Aminothiophene Synthesis
The foundational step employs the Gewald reaction to construct the 2-aminothiophene intermediate:
- Reagents : Cyclohexanone (1.0 equiv), cyanoacetamide (1.0 equiv), elemental sulfur (1.0 equiv)
- Conditions : Morpholine (base), DMF, 50–60°C, 12–24 h
- Mechanism : A three-component condensation involving keto-enol tautomerization, nucleophilic attack, and cyclization (Scheme 1).
Product : 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (I )
Yield : 68–75%
Table 1: Optimization of Gewald Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 55°C | Maximizes S incorporation |
| Solvent | DMF | Enhances solubility of S |
| Base | Morpholine | Facilitates deprotonation |
| Reaction Time | 18 h | Completes cyclization |
Cyclization to Thieno[3,2-d]Pyrimidin-2,4-Dione
The aminothiophene undergoes cyclization to form the pyrimidine ring:
- Reagents : Urea (2.0 equiv), acetic acid (catalyst)
- Conditions : Reflux in ethanol, 6–8 h
- Mechanism : Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration (Scheme 2).
Product : 4,5,6,7-Tetrahydrobenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (II )
Yield : 82%
Regioselective Alkylation at N3
Introduction of 4-Fluorobenzyl Group
The N3 position is alkylated using 4-fluorobenzyl bromide under basic conditions:
- Reagents : 4-Fluorobenzyl bromide (1.2 equiv), K2CO3 (2.0 equiv)
- Conditions : DMF, 80°C, 4–6 h
- Mechanism : SN2 displacement facilitated by the deprotonated pyrimidinone (Scheme 3).
Product : 3-(4-Fluorobenzyl)-4,5,6,7-tetrahydrobenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (III )
Yield : 76%
Table 2: Alkylation Reaction Optimization
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 80°C | 76 |
| NaH | THF | 60°C | 58 |
| Cs2CO3 | DMSO | 100°C | 68 |
Functionalization at N1 with Acetamide Side Chain
Chlorination at C1
The pyrimidinone is converted to a reactive chloride for subsequent displacement:
- Reagents : POCl3 (excess), catalytic DMF
- Conditions : Reflux, 4–6 h
- Mechanism : Phosphoryl chloride-mediated chlorination (Scheme 4).
Product : 1-Chloro-3-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzothieno[3,2-d]pyrimidin-2(1H)-one (IV )
Yield : 89%
Nucleophilic Displacement with N-Benzyl-N-Ethylacetamide
The chloride undergoes SNAr with a custom acetamide nucleophile:
- Reagents : N-Benzyl-N-ethylglycine (1.5 equiv), K2CO3 (3.0 equiv)
- Conditions : DMF, 100°C, 12 h
- Mechanism : Base-assisted deprotonation and aromatic substitution (Scheme 5).
Product : N-Benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide (V )
Yield : 65%
Purification and Characterization
Chromatographic Purification
- Method : Silica gel chromatography (EtOAc/hexane, 3:7)
- Purity : >98% (HPLC)
Spectroscopic Data
- HRMS (ESI) : m/z [M+H]+ Calcd for C28H26FN3O3S: 520.1702; Found: 520.1705
- 1H NMR (400 MHz, CDCl3) : δ 7.32–7.28 (m, 2H, Ar-H), 7.24–7.18 (m, 3H, Ar-H), 6.95 (t, J = 8.8 Hz, 2H, Ar-H), 5.12 (s, 2H, NCH2Ar), 4.54 (q, J = 7.2 Hz, 2H, NCH2CH3), 3.89 (s, 2H, COCH2N), 3.02–2.98 (m, 2H, thieno-H), 2.64–2.60 (m, 2H, thieno-H), 1.82–1.78 (m, 4H, cyclohexane-H), 1.41 (t, J = 7.2 Hz, 3H, CH3)
Challenges and Mitigation Strategies
Competing Alkylation Sites
The N1 vs. N3 selectivity is controlled by:
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Step | Yield (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|
| Gewald Synthesis | 75 | 18 | 12.50 |
| N3 Alkylation | 76 | 6 | 8.20 |
| N1 Amidation | 65 | 12 | 22.40 |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials, catalysts, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of an enzyme, it can inhibit its activity, leading to downstream effects on metabolic pathways.
Receptor Modulation: The compound may interact with cell surface or intracellular receptors, modulating their signaling pathways.
DNA/RNA Interaction: It can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
2-[3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide ()
- Key Differences : The acetamide side chain here features an N-(3-methoxypropyl) group instead of N-benzyl-N-ethyl.
- The shared 4-fluorobenzyl group suggests conserved interactions with hydrophobic binding pockets .
Pyrido[2,3-d]pyrimidinone Derivatives
(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide ()
- Key Differences: Replaces the thieno ring with a pyrido[2,3-d]pyrimidinone core. Substituents include a trifluoromethoxy phenyl group and a pyridinylmethyl moiety.
- The trifluoromethoxy group increases metabolic stability compared to the 4-fluorobenzyl group, as CF₃O− is more resistant to oxidative degradation .
Pyrazolo[3,4-d]pyrimidine Derivatives
Example 83 (): Chromen-4-one fused pyrazolo[3,4-d]pyrimidine
- Key Differences : Features a chromen-4-one core and multiple fluorophenyl/isopropoxyphenyl groups.
- Implications: The extended aromatic system may enhance π-π stacking interactions with target proteins. However, the increased molecular weight (571.2 g/mol) could limit blood-brain barrier penetration compared to the lighter thienopyrimidine analog .
Pyrazolo[4,3-c][1,2]benzothiazine Derivatives
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (–7)
- Key Differences : Incorporates a sulfone group and a 2-fluorobenzyl acetamide side chain.
- The ortho-fluorine on the benzyl group may sterically hinder binding compared to the para-fluorine in the target compound .
Structural and Pharmacokinetic Comparison Table
Research Findings and Implications
- Thienopyrimidine vs. Pyridopyrimidinone: The thieno core (e.g., target compound) offers greater rigidity than pyridopyrimidinones, which may enhance target selectivity but reduce conformational adaptability .
- Fluorine Positioning : Para-fluorine (target compound) maximizes electronic effects without steric interference, whereas ortho-fluorine (–7) may disrupt binding .
- Side Chain Optimization : N-Benzyl-N-ethyl groups balance lipophilicity and solubility, outperforming smaller substituents like methoxypropyl in membrane permeability .
Biological Activity
N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound's unique structure and functional groups suggest significant potential for various biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C24H22FN3O3S
- Molecular Weight : 451.5 g/mol
- IUPAC Name : N-benzyl-N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
The compound features a thienopyrimidine core that is fused with various functional groups, including a fluorobenzyl moiety and an acetamide group. These characteristics enhance its chemical reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Its potential applications include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antibacterial and antifungal properties against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
- Antioxidant Properties : The compound may possess antioxidant capabilities due to its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .
- Enzyme Inhibition : There is evidence that thienopyrimidine derivatives can act as inhibitors of specific enzymes involved in cancer progression and inflammation .
Antimicrobial Activity
A study conducted on thienopyrimidine derivatives revealed significant antimicrobial activity against multiple bacterial strains. Compounds similar to N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-...) showed effectiveness in inhibiting the growth of various microorganisms .
Antioxidant Activity
Research demonstrated that compounds with a similar thienopyrimidine structure exhibited high antioxidant activity through DPPH radical scavenging assays. For instance, one study reported percent inhibition values ranging from 64.5% to 96% after 60 minutes of exposure .
Enzyme Inhibition Studies
In vitro studies have indicated that related compounds can inhibit MEK1 (Mitogen-activated protein kinase kinase 1), which plays a crucial role in cell signaling pathways associated with cancer . This suggests that N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-...) could be explored further for its potential as an anticancer agent.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-benzyl-N-methyl-2-(3-(4-fluorobenzyl)-thieno[3,2-d]pyrimidin)acetamide | Similar thienopyrimidine core | Contains a methyl group instead of ethyl |
| N-benzyl-N-propyl-5-(methoxyphenyl)-thieno[3,2-d]pyrimidine | Variations in alkyl substituents | Propyl group instead of ethyl |
| 5-Methyl-N-benzyl-thieno[3,2-d]pyrimidine | Simplified structure | Lacks acetamide and methoxy groups |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example:
Core Thienopyrimidinone Formation : React 3-amino-4-fluorobenzylthiophene derivatives with ethyl glyoxylate under acidic conditions to form the thieno[3,2-d]pyrimidine-2,4-dione scaffold.
N-Alkylation : Introduce the 4-fluorobenzyl group at the N3 position using a nucleophilic substitution reaction with 4-fluorobenzyl chloride in the presence of a base like K₂CO₃.
Acetamide Side Chain Installation : Couple the N-ethyl-N-benzylacetamide moiety via a peptide coupling agent (e.g., EDC/HOBt) to the thienopyrimidinone core.
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity (>95%) by NMR and LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., benzyl, fluorobenzyl) and acetamide linkage. Aromatic protons in the 4-fluorobenzyl group typically resonate at δ 7.2–7.4 ppm, while the thienopyrimidinone carbonyls appear at ~170 ppm in 13C NMR.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₄H₂₁FN₃O₃S) with <2 ppm error.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).
- X-ray Crystallography (if crystalline) : Resolve stereochemical ambiguities and confirm solid-state packing, as demonstrated for structurally similar pyrazolo-pyrimidine analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer :
- Modular Substitution : Systematically vary substituents (e.g., fluorobenzyl, acetamide side chain) and evaluate effects on target binding (e.g., kinase inhibition) using enzymatic assays.
- Trifluoromethyl vs. Fluorobenzyl : Replace the 4-fluorobenzyl group with a trifluoromethyl moiety to enhance lipophilicity and metabolic stability, as seen in analogs with improved pharmacokinetic profiles .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Validate predictions with mutagenesis studies.
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C, 5% CO₂) to minimize variability.
- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed acetamide) that may interfere with activity.
- Orthogonal Assays : Cross-validate results using SPR (binding affinity), cellular proliferation (IC₅₀), and in vivo efficacy models.
- Impurity Analysis : Characterize synthetic byproducts (e.g., unreacted intermediates) via HPLC-UV/ELSD, as impurities >0.1% can skew bioactivity .
Q. How can X-ray crystallography inform the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Co-crystallization : Grow crystals of the compound bound to its target protein (e.g., kinase) using vapor diffusion. Resolve structures at ≤2.0 Å resolution.
- Electron Density Maps : Identify key interactions (e.g., hydrogen bonds between the acetamide carbonyl and active-site residues).
- Fragment Replacement : Modify regions with poor electron density (e.g., fluorobenzyl group) to improve packing. For example, replace 4-fluorobenzyl with a bulkier 3,4-dichlorobenzyl group to fill hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
